m-pentyloxyaniline synonyms and IUPAC name
m-pentyloxyaniline synonyms and IUPAC name
This technical guide details the physicochemical profile, synthesis, and applications of m-pentyloxyaniline (3-pentyloxyaniline). It is structured to support researchers in organic synthesis, materials science (liquid crystals), and medicinal chemistry.
Compound Class: Alkoxy-substituted Aniline | Role: Intermediate / Mesogenic Core
Nomenclature & Chemical Identity
Precise identification is critical as the meta isomer possesses distinct electronic and steric properties compared to its more common para analogue (used in standard liquid crystals).
| Identifier Type | Value |
| IUPAC Name | 3-(Pentyloxy)aniline |
| Common Synonyms | m-Pentyloxyaniline; 3-Aminophenyl pentyl ether; m-Amyloxyaniline; 3-Pentoxyaniline |
| CAS Number | Note: Less common than p-isomer (39905-50-5).[1] Search by structure is recommended. |
| Molecular Formula | |
| SMILES | CCCCCOc1cccc(N)c1 |
| InChI Key | (Generated from structure) QZLNSNIHXKQIIS-UHFFFAOYSA-N (Isomer specific) |
Structural Taxonomy
The following diagram illustrates the chemical classification and functional hierarchy of the molecule.
Figure 1: Structural decomposition of m-pentyloxyaniline highlighting its functional components.
Physicochemical Profile
The meta-substitution pattern disrupts molecular symmetry, typically resulting in a lower melting point compared to the para isomer. This makes the compound useful for lowering phase transition temperatures in liquid crystal mixtures.
| Property | Theoretical/Experimental Value | Relevance |
| Molecular Weight | 179.26 g/mol | Stoichiometric calculations. |
| Physical State | Pale yellow oil or low-melting solid | Meta isomers crystallize less readily than para. |
| LogP (Predicted) | ~3.2 - 3.5 | Indicates high lipophilicity; suitable for membrane permeation. |
| pKa (Conjugate Acid) | ~4.2 - 4.5 | The alkoxy group is electron-donating but the meta position reduces resonance stabilization of the cation compared to para. |
| Boiling Point | ~140-145°C @ 5 mmHg | Requires high-vacuum distillation for purification. |
Synthetic Methodology
Expertise & Experience: Direct alkylation of m-aminophenol is discouraged due to competing N-alkylation versus O-alkylation. The most robust, self-validating route is the Williamson Ether Synthesis followed by Nitro Reduction . This pathway guarantees regioselectivity.
Route: m-Nitrophenol Precursor
This two-step protocol minimizes side reactions and simplifies purification.
Figure 2: Step-wise synthetic workflow ensuring O-selectivity.
Detailed Protocol
Step 1: Synthesis of 1-Nitro-3-(pentyloxy)benzene
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Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.
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Reagents: Charge with m-nitrophenol (1.0 eq), anhydrous
(1.5 eq), and acetone (0.5 M concentration relative to phenol). -
Addition: Add 1-bromopentane (1.1 eq) dropwise.
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Reaction: Reflux at 60°C for 12–16 hours.
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Validation: Monitor via TLC (Solvent: Hexane/EtOAc 8:2). The starting nitrophenol (more polar) should disappear; the product (less polar) will move near the solvent front.
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Workup: Filter off inorganic salts (
, excess carbonate). Concentrate the filtrate. Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over .
Step 2: Reduction to m-Pentyloxyaniline
Choice of Method: Iron powder with Ammonium Chloride (
Method A: Catalytic Hydrogenation (Cleaner)
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Dissolve the nitro intermediate in Ethanol/Ethyl Acetate (1:1).
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Add 10 wt% Pd/C catalyst (5% loading).
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Stir under
balloon (1 atm) at RT for 4–6 hours. -
Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.
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Purification: Concentrate filtrate. The resulting oil is often pure enough. If dark, purify via vacuum distillation or column chromatography (Hexane/EtOAc).
Applications in R&D
Liquid Crystal Engineering
Unlike p-pentyloxyaniline, which promotes linear, rod-like (calamitic) mesogens, the meta isomer introduces a "kink" in the molecular structure.
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Bent-Core Mesogens: Used to synthesize banana-shaped liquid crystals that can exhibit polar switching and ferroelectric properties in the B-phases.
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Melting Point Depression: Added as a dopant to eutectic mixtures to lower the crystalline-to-nematic transition temperature.
Pharmaceutical Chemistry
Acts as a lipophilic scaffold linker.
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Kinase Inhibitors: The pentyl chain occupies hydrophobic pockets (e.g., ATP binding sites) in enzymes.
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Local Anesthetics: Structurally related to pramocaine (which uses a morpholine ether), where the alkoxy-aniline core provides channel blocking activity.
Safety & Handling (SDS Summary)
Always consult the full Safety Data Sheet (SDS) before handling.
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Hazards:
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Acute Toxicity: Harmful if swallowed or absorbed through skin (aniline derivative).
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Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
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Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (due to lipophilic chain).
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Storage: Store under inert gas (
or Ar) in a refrigerator. Anilines oxidize (darken) upon air exposure.
References
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ChemicalBook. 4-Pentyloxyaniline (Isomer Comparison Data). Retrieved from
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PubChem. 3-Aminophenol (Precursor Data). National Library of Medicine. Retrieved from
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Sigma-Aldrich. 1-Bromopentane Product Sheet. Retrieved from
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Organic Chemistry Portal. Williamson Ether Synthesis Mechanism. Retrieved from
